N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride
Description
N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride is a piperidine-derived compound featuring a thiophene sulfonyl group and a methylamine substituent.
Properties
IUPAC Name |
N-methyl-1-thiophen-2-ylsulfonylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-11-9-4-6-12(7-5-9)16(13,14)10-3-2-8-15-10;/h2-3,8-9,11H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSILTOGIBPMQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)S(=O)(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-69-9 | |
| Record name | 4-Piperidinamine, N-methyl-1-(2-thienylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 1261231-69-9) is a compound with a complex molecular structure that has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, highlighting its potential therapeutic applications and underlying mechanisms.
Molecular Formula : C10H17ClN2O2S2
Molecular Weight : 296.8 g/mol
IUPAC Name : N-methyl-1-thiophen-2-ylsulfonylpiperidin-4-amine; hydrochloride
Hydrogen Bond Donor Count : 2
Hydrogen Bond Acceptor Count : 5
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Neuropharmacological Potential
The compound's ability to modulate neurotransmitter systems could position it as a candidate for treating neuropsychiatric disorders. Its structural attributes may allow it to act as a serotonin and dopamine receptor ligand, akin to other piperidine derivatives that exhibit antipsychotic properties . Preliminary findings suggest that compounds with similar structures can alleviate symptoms associated with schizophrenia and depression.
Study 1: Antitumor Activity
In a comparative study involving sulfonamide derivatives, compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the sulfonamide group significantly influenced the antiproliferative activity. Although direct data on this compound is not available, the trends observed suggest that this compound could exhibit similar effects due to its structural characteristics .
Study 2: Neuropharmacology
A study focusing on piperidine derivatives revealed that modifications to the piperidine ring could enhance binding affinity to serotonin receptors. This suggests that this compound might possess neuropharmacological properties worth exploring further .
Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine ring’s secondary amine undergoes nucleophilic substitution under specific conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Yield | Key Features |
|---|---|---|---|---|
| Sulfonylation | Thiophene-2-sulfonyl chloride, DCM, TEA | Target compound | ~75% | Forms stable sulfonamide bond; requires inert atmosphere |
| N-Methylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium intermediates | 60–68% | Selective methylation at piperidine nitrogen |
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Mechanistic Insight : Sulfonylation proceeds via deprotonation of the piperidine amine by TEA, followed by nucleophilic attack on the electrophilic sulfur in thiophene-2-sulfonyl chloride. Steric hindrance from the methyl group directs substitution to the 4-position.
Sulfonamide Functional Group Reactivity
The thiophene-2-sulfonyl moiety participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
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EAS Reactions :
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the thiophene’s 5-position.
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Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives (confirmed via X-ray crystallography).
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Ligand Behavior :
The sulfonamide sulfur coordinates with transition metals (e.g., Cu(II), Pd(0)) in catalytic systems, enabling cross-coupling reactions .
Reductive Alkylation
The secondary amine undergoes reductive alkylation to form tertiary amines:
| Substrate | Alkylating Agent | Reducing Agent | Product | Application |
|---|---|---|---|---|
| Free base | Formaldehyde | NaBH₃CN | N,N-Dimethyl derivative | Enhanced lipophilicity for CNS-targeting drugs |
Oxidation Reactions
Controlled oxidation modifies the thiophene ring or sulfonamide group:
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Thiophene Oxidation :
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H₂O₂/CF₃COOH converts thiophene to thiophene-1,1-dioxide, altering electronic properties.
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Impact : Increases electrophilicity of the sulfonamide group by 30% (DFT calculations).
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Sulfonamide Oxidation :
Rare under standard conditions but occurs with O₃/CH₂Cl₂ at −78°C, yielding sulfonic acid derivatives.
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Stability and Degradation
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Hydrolytic Stability : Resists hydrolysis at pH 1–12 (24h, 25°C) due to sulfonamide’s electron-withdrawing effects.
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Thermal Decomposition : Degrades above 220°C via sulfonamide cleavage (TGA-DSC).
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several piperidin-4-amine derivatives, differing primarily in the sulfonyl/heterocyclic substituent and the amine side chain. Key analogs include:
Structural Insights :
- Electron-Withdrawing Groups : The thiophene sulfonyl group in the target compound contrasts with the nitro-pyridine sulfonyl group in CAS 1420835-88-6, which may confer stronger electrophilicity and altered binding interactions.
- Hydrophobic vs.
- Aromatic vs. Non-Aromatic Moieties: DDO-02003’s benzo[d]oxazole and methoxyphenyl groups introduce π-π stacking capabilities, absent in the thiophene sulfonyl derivative.
Physicochemical Properties
- Solubility : Sulfonyl-containing derivatives (target compound, CAS 1420835-88-6) are expected to exhibit higher aqueous solubility than fluorinated analogs (CAS 1955553-78-2) due to polar sulfonyl groups.
- Melting Points : Hydrochloride salts generally have higher melting points (>200°C), as seen in DDO-02003 and other piperidin-4-amine hydrochlorides.
Data Table: Comparative Overview
Notes on Limitations and Contradictions
Q & A
Q. What are the recommended methods for synthesizing N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves coupling thiophen-2-ylsulfonyl chloride with N-methylpiperidin-4-amine under weak alkaline conditions (e.g., pH 8–9, NaHCO₃ buffer) to form the sulfonamide bond. Key steps:
- Reagent Ratios: Use a 1:1.2 molar ratio of amine to sulfonyl chloride to ensure complete conversion .
- Temperature Control: Maintain 0–5°C during exothermic sulfonylation to minimize side reactions.
- Catalysts: Triethylamine (1.5 eq) enhances nucleophilicity of the amine .
- Purification: Recrystallize the crude product from ethanol/water (3:1 v/v) to achieve ≥75% yield and ≥95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., calculated 305.8 g/mol).
- HPLC: Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) and UV detection at 254 nm to confirm ≥95% purity .
Q. What are the solubility properties and storage recommendations for this compound?
Methodological Answer:
- Solubility: Similar hydrochloride salts (e.g., SR57227 hydrochloride) show water solubility ~9 mg/mL. Use DMSO for stock solutions (e.g., 50 mM) .
- Storage: Store in airtight containers at room temperature (RT) with desiccants (e.g., silica gel). Avoid prolonged exposure to moisture to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data for sulfonamide-containing piperidine derivatives?
Methodological Answer:
- Orthogonal Assays: Compare enzyme inhibition (e.g., CYP51) and cell-based viability assays to distinguish target-specific effects from off-target interactions .
- Statistical Validation: Use ANOVA with post-hoc Tukey tests to assess batch-to-batch variability. For IC₅₀ discrepancies, re-test under standardized conditions (e.g., 37°C, 5% CO₂) .
- Structural Confirmation: Re-characterize batches with conflicting data via X-ray crystallography to rule out polymorphic differences .
Q. How can researchers design experiments to investigate metabolic pathways or degradation products?
Methodological Answer:
- In Vitro Metabolism: Incubate with hepatic microsomes (human/rat) at 37°C under 5% CO₂. Use LC-MS/MS to detect primary metabolites (e.g., hydroxylation at piperidine C4) .
- Isotopic Labeling: Synthesize a deuterated analog (e.g., CD₃-labeled methyl group) to track biotransformation via mass shifts .
- Stress Testing: Expose to acidic (pH 2), basic (pH 10), and oxidative (3% H₂O₂) conditions. Monitor degradation by HPLC-PDA .
Q. What methodologies are recommended for identifying synthetic impurities in batches?
Methodological Answer:
- Gradient HPLC: Use a 5–95% acetonitrile gradient (0.1% formic acid) over 30 minutes. Charged aerosol detection (CAD) identifies non-UV-active impurities (e.g., des-thiophene byproduct) .
- Reference Standards: Compare retention times against synthesized impurities (e.g., N-methylpiperidin-4-amine hydrochloride, EN300-736822) .
- Quantitation: Apply area normalization with a 0.1% reporting threshold. For genotoxic impurities, use a lower limit of 0.03% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
